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molecular formula C7H7Cl2NO B1609484 4,5-Dichloro-2-methoxyaniline CAS No. 60468-21-5

4,5-Dichloro-2-methoxyaniline

Cat. No. B1609484
M. Wt: 192.04 g/mol
InChI Key: OMUPQCXITFAUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292937

Procedure details

The 2,2-dimethyl-N-(4,5-dichloro-2-methoxyphenyl)propanamide (3.70 grams, 0.01 mole) prepared in Part B was dissolved in ethanol: 12N HCl (1:1), the mixture heated under reflux overnight and then freed of volatiles under rotary evaporation. Partition between 2N HCl and dichloromethane gave an acid-soluble fraction which was worked up to give 1.1 grams (0.01 mole) of pure 4,5-dichloro-2-methoxyaniline as determined by thin layer chromatographic analysis. The dichloromethane fraction from above was freed of solvent giving starting material which was again refluxed overnight with ethanol: 12N HCl and worked up to give an additional 1.2 grams (0.01 mole) of pure 4,5-dichloro-2-methoxyaniline as determined by thin layer chromatographic analysis. NMR analysis of the product indicated the following:
Name
2,2-dimethyl-N-(4,5-dichloro-2-methoxyphenyl)propanamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([Cl:13])=[CH:8][C:7]=1[O:14][CH3:15])=O.Cl>C(O)C>[Cl:13][C:9]1[C:10]([Cl:12])=[CH:11][C:6]([NH2:5])=[C:7]([O:14][CH3:15])[CH:8]=1

Inputs

Step One
Name
2,2-dimethyl-N-(4,5-dichloro-2-methoxyphenyl)propanamide
Quantity
3.7 g
Type
reactant
Smiles
CC(C(=O)NC1=C(C=C(C(=C1)Cl)Cl)OC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
freed of volatiles under rotary evaporation
CUSTOM
Type
CUSTOM
Details
Partition between 2N HCl and dichloromethane
CUSTOM
Type
CUSTOM
Details
gave an acid-soluble fraction which

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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